4-Butylbenzamide

Descripción general

Descripción

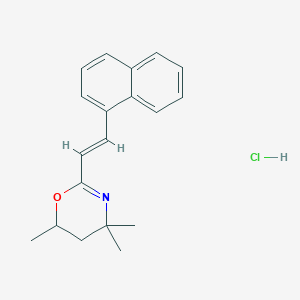

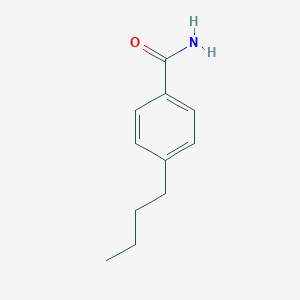

4-Butylbenzamide is a chemical compound that is part of the benzamide family. It is noteworthy due to its specific chemical properties and its potential applications in various fields. This compound, like other benzamides, typically features an amide functional group attached to a benzene ring.

Synthesis Analysis

The synthesis of 4-Butylbenzamide and its derivatives can involve multiple chemical pathways. For instance, one study reported the synthesis of related compounds via rhodium(III)-catalyzed annulation of N-arylbenzamidines, demonstrating a method that features excellent regioselectivity and broad substrate scope (Ren et al., 2021). Another method for synthesizing related benzamide compounds involved reactions with dicarboxylic acids, highlighting the flexibility in chemical synthesis strategies (Tothadi & Desiraju, 2012).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including 4-Butylbenzamide, is characterized by the presence of an amide group attached to a benzene ring. Studies have shown that the molecular and crystal structures of such compounds can be complex and varied. For example, a study on related compounds revealed detailed molecular structures determined by single-crystal X-ray diffraction and DFT calculations, highlighting the importance of intermolecular interactions in determining molecular geometry (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamides, including 4-Butylbenzamide, can undergo various chemical reactions due to their functional groups. These reactions can include interactions with other organic compounds, leading to the formation of complex structures and cocrystals, as observed in studies involving similar benzamide compounds (Manin et al., 2015). The presence of the amide group also influences the chemical properties such as solubility and interaction with solvents.

Physical Properties Analysis

The physical properties of 4-Butylbenzamide, like its solubility and melting point, are influenced by its molecular structure. Research on similar compounds provides insights into the solubility behavior in various solvents and the impact of molecular interactions on these properties (Ouyang et al., 2019).

Aplicaciones Científicas De Investigación

-

Synthesis of Benzamides

- Scientific Field: Organic Chemistry

- Summary of Application: Benzamides are synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of a catalyst. The catalyst provides active sites for the synthesis of benzamides .

- Results or Outcomes: This method is a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives. It offers advantages such as the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process .

-

Antioxidant and Antibacterial Activities

- Scientific Field: Biochemistry

- Summary of Application: Benzamides, including 4-Butylbenzamide, have been found to exhibit antioxidant and antibacterial activities .

- Methods of Application: A series of novel benzamide compounds were synthesized and their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

-

Preventive Activity Against Rice Blast

- Scientific Field: Agricultural Chemistry

- Summary of Application: Certain benzamides, including 4-tert-butylbenzamides, have been studied for their preventive activity against rice blast, a disease caused by the fungus Pyricularia oryzae .

- Methods of Application: A number of 4-tert-butylbenzamides and anilides were synthesized and their preventive activity against rice blast was studied .

- Results or Outcomes: The study found that certain N-methyl-4-tert-butylbenzanilides exhibited preventive activity against rice blast .

-

Pharmaceutical Applications

- Scientific Field: Pharmaceutical Chemistry

- Summary of Application: Benzamides, including 4-Butylbenzamide, are found in various natural products and have been widely used in medical, industrial, biological and potential drug industries .

- Methods of Application: Benzamides are synthesized and used in the formulation of various drugs .

- Results or Outcomes: Benzamides are found in potential drug compounds such as loperamide (antidiarrheal), acetaminophen (analgesic), lidocaine (local anesthetic), atorvastatin (cholesterol-lowering), lisinopril (inhibitor of angiotensin converting enzyme), valsartan (blockade of angiotensin-II receptors), sorafenib and diltiazem (calcium channel blockers used in the treatment of angina and hypertension), lipitor and vyvanse, which have been widely used for the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity, respectively .

-

Antiplatelet Activity

- Scientific Field: Pharmacology

- Summary of Application: Amide derivatives, including benzamides, have been shown to exhibit antiplatelet activity .

- Methods of Application: The antiplatelet activity of benzamides is typically evaluated using in vitro assays .

- Results or Outcomes: Benzamides have been found to inhibit platelet aggregation, which can be beneficial in the prevention and treatment of conditions such as heart disease and stroke .

-

Industrial Applications

- Scientific Field: Industrial Chemistry

- Summary of Application: Benzamides are used in various industrial sectors such as the plastic, rubber, and paper industries .

- Methods of Application: Benzamides are incorporated into various products during the manufacturing process to impart certain desirable properties .

- Results or Outcomes: The use of benzamides in these industries can enhance the performance and functionality of the final products .

Safety And Hazards

Propiedades

IUPAC Name |

4-butylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFINRIKJBULSTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384251 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Butylbenzamide | |

CAS RN |

107377-07-1 | |

| Record name | 4-butylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7H-pyrrolo[3,2-f]quinoxaline](/img/structure/B26273.png)

![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)

![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)